426P9Hsr8I

説明

The compound "426P9Hsr8I" corresponds to 7-bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9), a brominated heterocyclic carboxylic acid with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol . Key properties include:

- CYP1A2 inhibition, indicating possible drug-drug interaction risks.

- Synthetic routes: Produced via refluxing with thionyl chloride (SOCl₂) in ethanol or methanol, followed by pH adjustment and silica gel chromatography .

特性

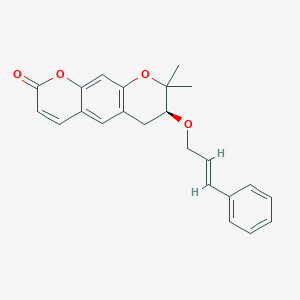

CAS番号 |

2249696-72-6 |

|---|---|

分子式 |

C23H22O4 |

分子量 |

362.4 g/mol |

IUPAC名 |

(3S)-2,2-dimethyl-3-[(E)-3-phenylprop-2-enoxy]-3,4-dihydropyrano[3,2-g]chromen-8-one |

InChI |

InChI=1S/C23H22O4/c1-23(2)21(25-12-6-9-16-7-4-3-5-8-16)14-18-13-17-10-11-22(24)26-19(17)15-20(18)27-23/h3-11,13,15,21H,12,14H2,1-2H3/b9-6+/t21-/m0/s1 |

InChIキー |

KTTIANPTCWGYCN-JLXBBBJOSA-N |

異性体SMILES |

CC1([C@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC/C=C/C4=CC=CC=C4)C |

正規SMILES |

CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OCC=CC4=CC=CC=C4)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 426P9HSR8I involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Key steps in the synthesis may include:

Formation of Aromatic Rings: The initial step often involves the formation of aromatic rings through cyclization reactions.

Functional Group Addition: Various functional groups, such as hydroxyl and methoxy groups, are added to the aromatic rings using reagents like methanol and sodium hydroxide.

Final Assembly: The final step involves the assembly of the intermediate compounds into the final structure of this compound, often using catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

Batch Processing: Large quantities of reagents are mixed in reactors, and the reaction conditions are carefully controlled to optimize yield.

Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to remove impurities and obtain the final product in high purity.

Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications.

化学反応の分析

Types of Reactions

426P9HSR8I undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

426P9HSR8I has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 426P9HSR8I involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

類似化合物との比較

Table 1: Structural and Functional Comparison

| Compound Name (CAS No.) | Molecular Formula | Molecular Weight | Key Properties | Similarity Score |

|---|---|---|---|---|

| This compound (7312-10-9) | C₉H₅BrO₂S | 257.10 | CYP1A2 inhibitor; High BBB permeability; GI absorption | 1.00 |

| 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid | C₁₀H₇BrO₂S | 271.13 | Enhanced lipophilicity due to methyl group; Similar CYP inhibition | 0.91 |

| Benzo[b]thiophene-2-carboxylic acid | C₉H₆O₂S | 178.20 | Lacks bromine; Reduced molecular weight; Lower toxicity | 0.89 |

| (3-Bromo-5-chlorophenyl)boronic acid (1046861-20-4) | C₆H₅BBrClO₂ | 235.27 | Boron-containing; Lower Log S (-2.99); No CYP inhibition | 0.71 |

Key Findings:

Structural Modifications: The methyl-substituted analog (6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid) shows increased lipophilicity (LogP: ~2.5 vs. Boron-containing analogs (e.g., CAS 1046861-20-4) exhibit distinct electronic properties due to boron’s empty p-orbital, enabling Suzuki-Miyaura cross-coupling reactions but lacking CYP inhibitory activity .

Biological Activity: Removal of bromine (as in benzo[b]thiophene-2-carboxylic acid) reduces molecular weight by ~30% and eliminates CYP1A2 inhibition, suggesting a safer profile for non-neurological applications . Boronated derivatives show lower solubility (0.24 mg/mL vs. 1.2 mg/mL for this compound), limiting their utility in aqueous formulations .

Synthetic Accessibility :

- This compound’s synthesis requires thionyl chloride , a corrosive reagent, whereas boronated analogs rely on palladium-catalyzed cross-couplings, which are costlier but more versatile .

Analytical Considerations

Substance identification methods, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) , are critical for differentiating this compound from analogs. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。